molecular formula C20H19NO4 B4024683 N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide

N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide

Cat. No.: B4024683
M. Wt: 337.4 g/mol
InChI Key: IBYLOXQNXNGYDX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and a phenoxyethyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via an etherification reaction using 3,4-dimethylphenol and an appropriate alkylating agent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide: Similar structure but with methoxy groups instead of methyl groups.

    N-[2-(3,4-dimethylphenoxy)ethyl]-N-methylamine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide is unique due to its combination of a chromene core and a phenoxyethyl group, which can provide distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-7-8-15(11-14(13)2)24-10-9-21-20(23)19-12-17(22)16-5-3-4-6-18(16)25-19/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYLOXQNXNGYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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